molecular formula C10H12F2N2O6 B3212613 5-(difluoromethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 110483-84-6

5-(difluoromethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B3212613
CAS No.: 110483-84-6
M. Wt: 294.21 g/mol
InChI Key: UALMIHJPIBPRGR-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-2,4-dione (uracil) derivative with two key structural features:

  • Position 5 substituent: A difluoromethyl (-CF₂H) group, which enhances electronegativity and metabolic stability compared to non-fluorinated analogs.
  • Sugar moiety: A 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl group (a ribose-like sugar), enabling nucleoside-like interactions with enzymes or nucleic acids.

Its design likely targets enzymes such as thymidylate synthase (TS) or viral polymerases, common for fluoropyrimidines and nucleoside analogs.

Properties

IUPAC Name

5-(difluoromethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O6/c11-7(12)3-1-14(10(19)13-8(3)18)9-6(17)5(16)4(2-15)20-9/h1,4-7,9,15-17H,2H2,(H,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALMIHJPIBPRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituted Pyrimidine-2,4-Diones with Modified Position 5 Groups

The substituent at position 5 critically influences biological activity, metabolic stability, and mechanism of action.

Compound Name Position 5 Substituent Molecular Weight (g/mol) Key Biological Activity Structural Differences vs. Target Compound Reference
Trifluridine -CF₃ (Trifluoromethyl) 296.2 TS inhibitor; incorporates into DNA Larger -CF₃ group; higher electronegativity
5-Chlorouridine -Cl (Chloro) 278.65 Antimetabolite; RNA incorporation Smaller halogen; lacks fluorination
5-Bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione -Br (Bromo) 323.11 Research compound; safety studied Larger halogen; potential DNA damage
Brivudine -(E)-2-bromoethenyl 333.13 Antiviral (herpesviruses); binding energy -4.87 kcal/mol Extended hydrophobic chain; bromine substitution
5-Azidouridine -N₃ (Azido) 291.21 Probe for click chemistry; prodrug potential Reactive azide group; distinct metabolic pathway

Key Observations :

  • Fluorinated analogs (e.g., trifluridine) show enhanced TS inhibition and DNA incorporation due to fluorine’s electronegativity . The target compound’s -CF₂H group may offer intermediate steric/electronic effects, reducing toxicity compared to -CF₃.
  • Halogenated derivatives (Cl, Br) exhibit antimetabolite activity but lack fluorination’s metabolic stability. Bromine’s larger size may increase DNA intercalation or damage .
  • Non-halogen substituents (e.g., azido, bromoethenyl) enable diverse applications, such as antiviral activity (Brivudine) or chemical biology tools (azidouridine) .

Nucleoside Analogs with Modified Sugar Moieties

The oxolan-2-yl (sugar) group determines pharmacokinetics and enzyme specificity.

Compound Name Sugar Moiety Modification Molecular Weight (g/mol) Key Biological Activity Structural Differences vs. Target Compound Reference
Lamivudine Oxathiolane ring (S instead of O) 229.26 HIV reverse transcriptase inhibitor Sulfur atom enhances resistance to hydrolysis
Stavudine 2',3'-Didehydro-2',3'-dideoxy 224.21 HIV chain terminator Unsaturated sugar; lacks hydroxyl groups
Ribavirin Triazole carboxamide 244.21 Broad-spectrum antiviral (RNA viruses) Non-pyrimidine base; distinct mechanism
Zalcitabine 2',3'-Dideoxycytidine 211.18 HIV reverse transcriptase inhibitor Deoxyribose; lacks 3' hydroxyl group

Key Observations :

  • Oxathiolane rings (e.g., lamivudine) improve metabolic stability and are common in antiviral therapies . The target compound’s dihydroxy sugar may favor interactions with phosphorylating enzymes.
  • Deoxy or dideoxy sugars (e.g., stavudine, zalcitabine) prevent 3' hydroxyl-mediated chain elongation, critical for antiviral activity .
  • Non-pyrimidine bases (e.g., ribavirin) highlight the versatility of nucleoside analogs but diverge mechanistically from pyrimidine-2,4-diones .

Pharmacological and Mechanistic Insights

  • Enzymatic Targets : Fluoropyrimidines (e.g., trifluridine) inhibit TS, critical for DNA synthesis. Resistance arises via thymidylate synthase amplification or dihydropyrimidine dehydrogenase (DPD) upregulation . The target compound’s difluoromethyl group may resist DPD degradation better than 5-FU.
  • DNA/RNA Incorporation : Halogenated derivatives (Cl, Br) incorporate into nucleic acids, causing chain termination or mismatch errors . The difluoromethyl group’s smaller size vs. -CF₃ may allow more efficient incorporation.
  • Antiviral Specificity : Brivudine’s bromoethenyl group confers specificity for herpesviruses, while oxathiolane-based drugs (lamivudine) target HIV .

Q & A

Q. Q1. What experimental strategies are recommended for synthesizing this pyrimidine-dione derivative, given its stereochemical complexity?

Methodological Answer: Synthesis requires regioselective glycosylation of the pyrimidine core with the dihydroxyoxolane moiety. Use anhydrous conditions with boron trifluoride etherate as a catalyst to minimize side reactions. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures stereochemical purity. Validate intermediates using 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substitution patterns .

Q. Q2. How can researchers resolve ambiguities in spectroscopic data for hydroxyl and fluorinated groups?

Methodological Answer: Combine 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR to assign hydroxyl protons in the oxolane ring. For difluoromethyl groups, employ 19F^{19}\text{F}-NMR decoupling experiments to distinguish coupling constants. IR spectroscopy (O-H stretch: 3200–3500 cm1^{-1}) and X-ray crystallography (if crystalline) provide complementary structural validation .

Advanced Research: Mechanistic and Computational Studies

Q. Q3. What quantum chemical methods are suitable for modeling the reactivity of the difluoromethyl group in nucleophilic environments?

Methodological Answer: Use density functional theory (DFT) with B3LYP/6-311+G(d,p) to simulate reaction pathways. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic sites. Compare with experimental kinetic data (e.g., hydrolysis rates under acidic conditions) to validate computational models .

Q. Q4. How can researchers address contradictions in catalytic activity data between this compound and its trifluoromethyl analog?

Methodological Answer: Perform comparative kinetic isotope effect (KIE) studies to differentiate electronic vs. steric effects. Use stopped-flow UV-Vis spectroscopy to monitor transient intermediates. Statistical analysis (ANOVA) of replicate experiments identifies significant deviations in reaction rates .

Biological and Material Applications

Q. Q5. What experimental protocols are used to evaluate this compound’s potential as a nucleotide analog in enzyme inhibition studies?

Methodological Answer: Conduct competitive inhibition assays with thymidine phosphorylase or viral polymerases. Use fluorescence polarization (FP) to measure binding affinity (KdK_d). Validate with X-ray co-crystallography of the enzyme-ligand complex to identify key hydrogen bonds with the dihydroxyoxolane moiety .

Q. Q6. How can researchers optimize its stability in aqueous buffers for in vitro assays?

Methodological Answer: Perform accelerated stability studies (pH 1–9, 25–60°C) with LC-MS monitoring. Add antioxidants (e.g., ascorbic acid) to mitigate oxidation at the difluoromethyl group. Use deuterium exchange mass spectrometry (DXMS) to identify hydrolytically labile sites .

Data Analysis and Reproducibility

Q. Q7. What statistical methods are recommended for designing high-throughput screens of derivatives?

Methodological Answer: Apply factorial design (e.g., Box-Behnken) to vary substituents on the pyrimidine ring and oxolane sugar. Use multivariate regression to correlate structural descriptors (e.g., logPP, polar surface area) with bioactivity. Validate reproducibility via interlaboratory round-robin testing .

Q. Q8. How should researchers address batch-to-batch variability in glycosylation efficiency?

Methodological Answer: Implement process analytical technology (PAT) with in situ FTIR to monitor reaction progress. Use design of experiments (DoE) to optimize catalyst loading and temperature. Statistical process control (SPC) charts identify outliers in purity yields .

Environmental and Safety Considerations

Q. Q9. What protocols ensure safe handling of fluorinated intermediates during scale-up?

Methodological Answer: Use closed-system reactors with HEPA filtration to prevent inhalation of fluorinated vapors. Conduct hazard operability (HAZOP) studies for waste streams containing difluoromethyl byproducts. LC-MS/MS monitors trace impurities in effluent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(difluoromethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 2
5-(difluoromethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

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